1-(4-Bromophenyl)-4-isopropylpiperazine as a research chemical
1-(4-Bromophenyl)-4-isopropylpiperazine as a research chemical
[1]
Part 1: Executive Summary & Chemical Identity[1]
1-(4-Bromophenyl)-4-isopropylpiperazine (CAS: 844431-60-3 ) is a substituted phenylpiperazine derivative utilized primarily as a chemical probe in neuroscience and a building block in medicinal chemistry.[1] Structurally, it consists of a piperazine ring N-substituted with a para-bromophenyl group and an isopropyl moiety.[1]
This scaffold belongs to a "privileged class" of monoamine receptor ligands. While the parent compound, 1-(4-bromophenyl)piperazine (pBPP ), is a known non-selective serotonin (5-HT) receptor agonist and metabolite, the addition of the bulky N-isopropyl group significantly alters its physicochemical profile, enhancing lipophilicity and modifying receptor subtype selectivity (e.g., favoring Sigma-1 or Histamine H3 interactions over 5-HT2 pathways).[1]
Chemical Data Table
| Property | Specification |
| IUPAC Name | 1-(4-Bromophenyl)-4-(propan-2-yl)piperazine |
| CAS Number | 844431-60-3 |
| Molecular Formula | C₁₃H₁₉BrN₂ |
| Molecular Weight | 283.21 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO (>10 mg/mL), Ethanol; Insoluble in water |
| LogP (Predicted) | ~3.2 (High lipophilicity, BBB penetrant) |
| pKa (Predicted) | ~8.8 (Basic nitrogen) |
| SMILES | CC(C)N1CCN(CC1)C2=CC=C(C=C2)Br |
Part 2: Pharmacology & Mechanism of Action[2]
Structure-Activity Relationship (SAR)
The pharmacological utility of 1-(4-Bromophenyl)-4-isopropylpiperazine is defined by three structural domains:
-
The Piperazine Core: Provides the basic nitrogen (pKa ~8.8) essential for electrostatic interaction with the conserved aspartate residue in monoamine GPCR binding pockets (e.g., Asp3.32 in 5-HT receptors).[1]
-
The 4-Bromophenyl Tail: A lipophilic, electron-withdrawing moiety.[1] In 5-HT2A/2C receptors, this group occupies a hydrophobic pocket, often conferring partial agonist activity.[1] The bromine atom also facilitates metabolic stability against para-hydroxylation.
-
The N-Isopropyl Head: This is the critical differentiator from the parent pBPP. The isopropyl group adds steric bulk and lipophilicity.
-
Effect 1: Reduces affinity for 5-HT2 receptors compared to the N-unsubstituted or N-methyl analogs.[1]
-
Effect 2: Increases affinity for Sigma-1 (
) receptors and Histamine H3 receptors , where bulky N-substituents are tolerated or preferred.[1] -
Effect 3: Enhances blood-brain barrier (BBB) permeability.[1]
-
Signaling Pathway & Receptor Targets
Research indicates this scaffold acts as a "dirty drug" or multi-target ligand unless further derivatized. Its primary utility is as a fragment lead for optimizing selectivity.
Figure 1: Predicted pharmacological interaction map based on phenylpiperazine SAR.[1] The N-isopropyl group shifts selectivity away from direct 5-HT agonism toward Sigma-1 and H3 modulation.[1]
Part 3: Synthesis & Manufacturing[1][2]
The most robust route for synthesizing high-purity 1-(4-Bromophenyl)-4-isopropylpiperazine avoids the over-alkylation byproducts common with direct alkylation.[1] Reductive amination is the preferred method.
Synthetic Protocol: Reductive Amination
Reaction Type: One-pot Reductive Amination Precursor: 1-(4-Bromophenyl)piperazine (CAS: 66698-28-0)[1][2]
Reagents:
-
Substrate: 1-(4-Bromophenyl)piperazine (1.0 eq)
-
Carbonyl Source: Acetone (Excess, acts as solvent/reagent) or 1.2 eq in DCE.
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]
-
Catalyst: Acetic Acid (catalytic amount, pH adjustment)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1]
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask, dissolve 1-(4-Bromophenyl)piperazine (10 mmol) in anhydrous DCE (50 mL).
-
Imine Formation: Add Acetone (12 mmol) and Glacial Acetic Acid (0.5 mL). Stir at room temperature for 30 minutes under Nitrogen atmosphere to allow the iminium ion to form.
-
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (15 mmol) portion-wise over 10 minutes. Note: Gas evolution may occur.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1).[1]
-
Quenching: Quench the reaction with saturated aqueous NaHCO₃ solution (50 mL). Stir vigorously for 20 minutes.
-
Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Combine organic layers.
-
Purification: Wash combined organics with Brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Isolation: Purify the crude oil via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) or recrystallize the HCl salt from Ethanol/Ether.
Figure 2: Synthetic pathway via reductive amination, ensuring mono-alkylation selectivity.
Part 4: Experimental Protocols (In Vitro)
Solubility & Stock Preparation
Due to the lipophilic nature of the isopropyl and bromophenyl groups, aqueous solubility is poor.
-
Stock Solution: Dissolve 10 mg in 1 mL of 100% DMSO (Concentration: ~35 mM).
-
Storage: Aliquot and store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.[1]
-
Working Solution: Dilute into aqueous buffer (PBS or HBSS) immediately prior to use.[1] Maximum recommended DMSO concentration in cell assays is 0.1%.
Binding Assay Validation (Generic GPCR)
To verify activity, a radioligand displacement assay is standard.
-
Membrane Prep: HEK293 cells overexpressing the target receptor (e.g., 5-HT2A or Sigma-1).[1]
-
Radioligand: [³H]-Ketanserin (for 5-HT2A) or [³H]-(+)-Pentazocine (for Sigma-1).[1]
-
Incubation:
-
Mix: 50 µL Membrane prep + 50 µL Radioligand + 50 µL Test Compound (10⁻⁹ to 10⁻⁵ M).[1]
-
Incubate at 25°C for 60 minutes.
-
-
Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold Tris-HCl buffer.[1]
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ using non-linear regression.
Part 5: Safety & Handling (MSDS Summary)
Hazard Classification (GHS):
Handling Precautions:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Ventilation: Handle powder in a fume hood to avoid inhalation.
-
Genotoxicity Warning: Some phenylpiperazine derivatives have shown potential for DNA intercalation. Treat as a potential mutagen until specific toxicology data is available.
References
-
Biosynth. 1-(4-Bromophenyl)-4-isopropylpiperazine Product Data. Retrieved from .[1]
-
PubChem. 1-(4-Bromophenyl)piperazine Compound Summary. National Library of Medicine. Retrieved from .[1]
- Jacobsen, E. J., et al. (1999). Piperazine imidazoles as potent, selective, and orally active antagonists of the combined 5-HT1A/1B/1D receptors. Journal of Medicinal Chemistry. (Contextual SAR for N-substituted piperazines).
-
Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard protocol for synthesis).
- Glennon, R. A., et al. (2002). Binding of phenylpiperazines to 5-HT receptors. Journal of Medicinal Chemistry. (Mechanistic grounding for phenylpiperazine pharmacology).
